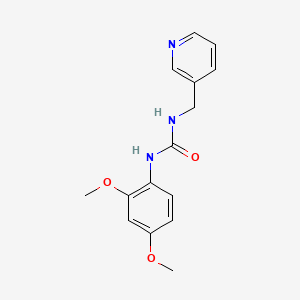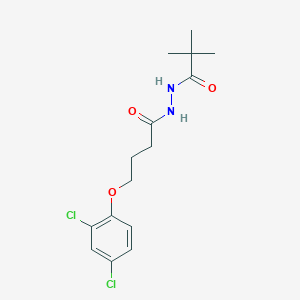
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide, also known as Propanil, is a herbicide commonly used in agriculture to control weeds in rice paddies, cotton, and other crops. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. In
Mécanisme D'action
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This leads to the production of reactive oxygen species, which ultimately results in the death of the plant. This compound is selective in its action and only affects plants that are actively undergoing photosynthesis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis and respiration, alter the expression of genes involved in plant growth and development, and disrupt the balance of plant hormones. This compound can also have toxic effects on non-target organisms, such as fish and amphibians, if it leaches into nearby water sources.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has several advantages for use in lab experiments. It is cost-effective, easy to obtain, and has a well-understood mechanism of action. However, its use is limited by its toxicity to non-target organisms and its potential to contaminate water sources. Careful handling and disposal procedures are necessary to minimize the risk of environmental damage.
Orientations Futures
There are several future directions for 4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide research. One area of interest is the development of safer and more environmentally friendly herbicides that can replace this compound. Another area of research is the study of the effects of this compound on soil microorganisms and its potential impact on soil health. Additionally, further research is needed to understand the long-term effects of this compound exposure on non-target organisms and the environment.
Méthodes De Synthèse
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with 2,2-dimethylpropanoic acid to form an ester intermediate. The ester is then reacted with butanohydrazide to form this compound. The synthesis method is relatively straightforward and can be carried out on a large scale, making it cost-effective for commercial production.
Applications De Recherche Scientifique
4-(2,4-dichlorophenoxy)-N'-(2,2-dimethylpropanoyl)butanohydrazide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf weeds. This compound is also used as a tool to study plant metabolism and growth. Its use in research has led to a better understanding of the biochemical pathways involved in plant growth and development.
Propriétés
IUPAC Name |
N'-[4-(2,4-dichlorophenoxy)butanoyl]-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-15(2,3)14(21)19-18-13(20)5-4-8-22-12-7-6-10(16)9-11(12)17/h6-7,9H,4-5,8H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGUYHSYHXJXGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4943886.png)
![1-methoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4943893.png)
![1-(2-methoxyethyl)-3-(2-phenylethyl)-8-(8-quinolinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4943898.png)
![methyl 4-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B4943910.png)
![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943915.png)
![ethyl 4-(4-bromophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4943926.png)
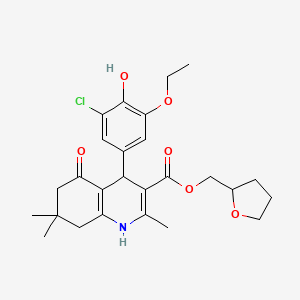
![1-(2,5-dimethylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4943938.png)

![N~1~-(4-bromophenyl)-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4943969.png)
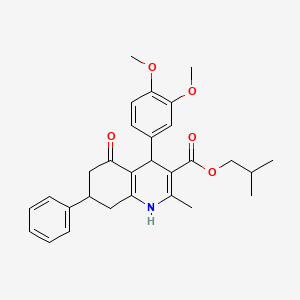
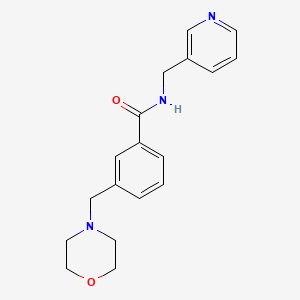
![ethyl 4-(2-chlorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4943986.png)
